Cas no 2167084-22-0 (2,5,5-trimethyl-6-(propan-2-yl)-1,3-oxazinane)
2,5,5-trimethyl-6-(propan-2-yl)-1,3-oxazinane Chemical and Physical Properties
Names and Identifiers
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- 2,5,5-trimethyl-6-(propan-2-yl)-1,3-oxazinane
- EN300-1279126
- 2167084-22-0
-
- Inchi: 1S/C10H21NO/c1-7(2)9-10(4,5)6-11-8(3)12-9/h7-9,11H,6H2,1-5H3
- InChI Key: RVKUFXLHDFHORK-UHFFFAOYSA-N
- SMILES: O1C(C)NCC(C)(C)C1C(C)C
Computed Properties
- Exact Mass: 171.162314293g/mol
- Monoisotopic Mass: 171.162314293g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 21.3Ų
2,5,5-trimethyl-6-(propan-2-yl)-1,3-oxazinane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1279126-0.05g |
2,5,5-trimethyl-6-(propan-2-yl)-1,3-oxazinane |
2167084-22-0 | 0.05g |
$1440.0 | 2023-06-08 | ||
| Enamine | EN300-1279126-0.1g |
2,5,5-trimethyl-6-(propan-2-yl)-1,3-oxazinane |
2167084-22-0 | 0.1g |
$1508.0 | 2023-06-08 | ||
| Enamine | EN300-1279126-0.25g |
2,5,5-trimethyl-6-(propan-2-yl)-1,3-oxazinane |
2167084-22-0 | 0.25g |
$1577.0 | 2023-06-08 | ||
| Enamine | EN300-1279126-0.5g |
2,5,5-trimethyl-6-(propan-2-yl)-1,3-oxazinane |
2167084-22-0 | 0.5g |
$1646.0 | 2023-06-08 | ||
| Enamine | EN300-1279126-1.0g |
2,5,5-trimethyl-6-(propan-2-yl)-1,3-oxazinane |
2167084-22-0 | 1g |
$1714.0 | 2023-06-08 | ||
| Enamine | EN300-1279126-2.5g |
2,5,5-trimethyl-6-(propan-2-yl)-1,3-oxazinane |
2167084-22-0 | 2.5g |
$3362.0 | 2023-06-08 | ||
| Enamine | EN300-1279126-5.0g |
2,5,5-trimethyl-6-(propan-2-yl)-1,3-oxazinane |
2167084-22-0 | 5g |
$4972.0 | 2023-06-08 | ||
| Enamine | EN300-1279126-10.0g |
2,5,5-trimethyl-6-(propan-2-yl)-1,3-oxazinane |
2167084-22-0 | 10g |
$7373.0 | 2023-06-08 | ||
| Enamine | EN300-1279126-50mg |
2,5,5-trimethyl-6-(propan-2-yl)-1,3-oxazinane |
2167084-22-0 | 50mg |
$768.0 | 2023-10-01 | ||
| Enamine | EN300-1279126-100mg |
2,5,5-trimethyl-6-(propan-2-yl)-1,3-oxazinane |
2167084-22-0 | 100mg |
$804.0 | 2023-10-01 |
2,5,5-trimethyl-6-(propan-2-yl)-1,3-oxazinane Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 2,5,5-trimethyl-6-(propan-2-yl)-1,3-oxazinane
Introduction to 2,5,5-trimethyl-6-(propan-2-yl)-1,3-oxazinane (CAS No. 2167084-22-0) in Modern Chemical and Pharmaceutical Research
2,5,5-trimethyl-6-(propan-2-yl)-1,3-oxazinane, identified by the CAS number 2167084-22-0, is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound belongs to the oxazinane class, a structural motif characterized by a six-membered ring containing one oxygen atom and two nitrogen atoms. The presence of multiple alkyl substituents, including the isopropyl group at the 6-position and methyl groups at the 2- and 5-positions, imparts unique electronic and steric properties that make it a promising candidate for various chemical applications.
The structure of 2,5,5-trimethyl-6-(propan-2-yl)-1,3-oxazinane is of particular interest due to its potential as a building block in drug discovery. Oxazinane derivatives have been explored for their ability to interact with biological targets in a manner that is distinct from other heterocyclic systems. The flexibility introduced by the isopropyl substituent and the electron-withdrawing effect of the oxygen atom can be leveraged to modulate binding affinities and selectivity in pharmacological applications.
Recent advancements in computational chemistry have enabled more precise predictions of the behavior of 2,5,5-trimethyl-6-(propan-2-yl)-1,3-oxazinane in complex molecular environments. Studies using density functional theory (DFT) have revealed that this compound exhibits favorable dipole moments and polarizabilities, which are critical factors in drug-receptor interactions. These computational insights have guided experimental efforts to optimize synthetic routes and explore novel derivatives.
In the realm of medicinal chemistry, the synthesis of 2,5,5-trimethyl-6-(propan-2-yl)-1,3-oxazinane has been refined through multi-step organic transformations. The key step involves the formation of the oxazinane ring via cycloaddition reactions between aziridines and nitrile oxides. The use of chiral auxiliaries has allowed for the preparation of enantiomerically pure forms of this compound, which is essential for evaluating its pharmacological properties without interference from racemic mixtures.
One of the most compelling aspects of 2,5,5-trimethyl-6-(propan-2-yl)-1,3-oxazinane is its potential as an intermediate in the development of novel therapeutic agents. Researchers have hypothesized that modifications at the 3-position could yield compounds with enhanced bioavailability or altered metabolic stability. Preliminary biological assays have suggested that certain derivatives exhibit inhibitory activity against enzymes involved in inflammatory pathways. These findings underscore the importance of exploring this scaffold further for potential therapeutic applications.
The pharmacokinetic profile of 2,5,5-trimethyl-6-(propan-2-yl)-1,3-oxazinane has been investigated using in vitro models. Studies indicate that this compound exhibits moderate solubility in both water and lipids, suggesting a potential for oral administration with reasonable absorption rates. Additionally, preliminary toxicity studies have shown no significant adverse effects at moderate doses, paving the way for further preclinical development.
As our understanding of molecular interactions continues to evolve, compounds like 2,5,5-trimethyl-6-(propan-2-yl)-1,3-oxazinane are becoming increasingly relevant in addressing complex diseases. The ability to fine-tune their structure through rational design offers a powerful approach to developing next-generation therapeutics. Collaborative efforts between synthetic chemists and biologists are essential to fully realize the potential of this class of compounds.
The future directions for research on 2,5,5-trimethyl-6-(propan-2-y l)-1 ,3 -oxazinane include exploring its role in drug delivery systems and combination therapies. Advances in nanotechnology have opened up possibilities for encapsulating this compound within delivery vehicles that can target specific tissues or cells with high precision. Furthermore , combinatorial approaches involving machine learning algorithms could accelerate the discovery of novel derivatives with optimized pharmacological properties.
In conclusion, 2 , 5 , 5 -trimethyl -6 - ( propan - 2 - yl ) -1 ,3 - oxazin ane ( CAS No .2167084 -22 -0) represents a fascinating compound with significant potential in pharmaceutical research . Its unique structural features , coupled with promising preliminary biological data , make it an attractive candidate for further exploration . As scientific methodologies continue to advance , we can anticipate new breakthroughs that will expand our understanding of this versatile heterocyclic system .
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